molecular formula C19H17ClFN5O2S B2371332 N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-00-6

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2371332
CAS No.: 921789-00-6
M. Wt: 433.89
InChI Key: DDXMSJULONFPMU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This acetamide derivative features a complex molecular architecture containing both imidazotriazole and substituted phenyl rings, a structural motif found in compounds with various bioactive properties . The presence of chlorine and fluorine substituents is often explored to optimize a compound's pharmacokinetics and binding affinity. This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not approved for diagnostic or therapeutic applications, or for human consumption. Specific data on this compound's biological activity, mechanism of action, and primary research applications are subject to ongoing investigation. Researchers are encouraged to consult the scientific literature for the latest findings. For comprehensive handling, storage, and safety information, please refer to the material safety data sheet (MSDS).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O2S/c1-28-16-7-2-12(20)10-15(16)22-17(27)11-29-19-24-23-18-25(8-9-26(18)19)14-5-3-13(21)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXMSJULONFPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921789-00-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological profile based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClFN5O2SC_{19}H_{17}ClFN_5O_2S, with a molecular weight of 433.9 g/mol. The structure features a chloro and methoxy substitution on the phenyl ring and an imidazo[2,1-c][1,2,4]triazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₇ClFN₅O₂S
Molecular Weight433.9 g/mol
CAS Number921789-00-6

Anticancer Activity

Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 100 µM to 200 µM against A549 lung adenocarcinoma cells .

In vitro studies have indicated that this compound could potentially exhibit similar effects due to its structural analogies with known anticancer agents.

Antimicrobial Activity

The compound's thioacetamide component suggests potential antimicrobial properties. Research on related thiazole derivatives has shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL .

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, studies suggest that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold may act through:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
  • Apoptosis induction : Some derivatives promote programmed cell death in malignant cells.

Study 1: Anticancer Efficacy

A study published in Nature evaluated a series of imidazo[2,1-c][1,2,4]triazole derivatives for their anticancer properties. Among these compounds, one showed an IC50 value of 193.93 µg/mL against A549 cells compared to a control agent (5-fluorouracil) with an IC50 of 371.36 µg/mL . This indicates that similar structural modifications in this compound could enhance its efficacy.

Study 2: Antimicrobial Activity

A review highlighted the antimicrobial effects of thiazole derivatives against various pathogens. Compounds exhibiting structural similarities to this compound demonstrated MICs as low as 16 µg/mL against resistant strains of bacteria .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a chloro-substituted methoxyphenyl group and an imidazo[2,1-c][1,2,4]triazole moiety. Its molecular formula is C19H15ClFN3O3C_{19}H_{15}ClFN_{3}O_{3}, with a molecular weight of approximately 387.8 g/mol. The structural composition suggests potential interactions with biological targets due to its diverse functional groups.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have demonstrated cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values in the low micromolar range have been reported for related compounds.
  • NCI-H460 (lung cancer) : Studies showed effective inhibition of cell proliferation.

These findings suggest that this compound could be further explored as a lead in anticancer drug development .

Anti-inflammatory Properties

Compounds containing imidazole and pyrazole rings have been recognized for their anti-inflammatory properties. Research indicates that derivatives of these structures can inhibit key inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .

Cytotoxicity Studies

A detailed investigation into the cytotoxic effects of related compounds revealed:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF73.79Tubulin inhibition
Compound BNCI-H46012.50Apoptosis induction
Compound CHeLa42.30Cell cycle arrest

These studies highlight the potential of this compound as a promising candidate for further development in oncology .

In Vivo Studies

Preclinical trials using animal models have shown that similar compounds can reduce tumor size significantly when administered at therapeutic doses. The mechanism appears to involve both direct cytotoxicity to tumor cells and modulation of the immune response .

Comparison with Similar Compounds

Structural Analogues with Triazole/Thiadiazole-Thioacetamide Moieties

Compounds sharing the thioacetamide linkage and heterocyclic cores are highlighted below:

Compound Name/ID Core Structure Substituents Biological Activity (IC₅₀ or Target) Reference
Target Compound Imidazo[2,1-c][1,2,4]triazole 5-Chloro-2-methoxyphenyl, 4-fluorophenyl Not reported -
731812-05-8 (N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide) 1,2,4-Triazole 3-Chloro-4-methoxyphenyl, 5-methyl-4-phenyl Not reported
561295-12-3 (2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide) 1,2,4-Triazole 4-Ethyl-5-(thiophen-2-yl), 4-fluorophenyl Not reported
Compound 7b () Thiadiazole-thiazole 4-Methyl-2-phenylthiazole 1.61 µg/mL (HepG-2)
Nitazoxanide analog () Thiazole-amide 5-Chloro-thiazole, 2,4-difluorophenyl PFOR enzyme inhibition

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (Cl, F) and methoxy substituents are common in active analogs, suggesting their role in enhancing bioactivity or stability .
  • Thioacetamide vs.

Anticancer Activity of Thiazole/Thiadiazole Derivatives

highlights thiadiazole-thiazole hybrids (e.g., compound 7b, IC₅₀ = 1.61 µg/mL against HepG-2) with significant cytotoxicity. The imidazo-triazole core’s planar structure could facilitate DNA interaction, akin to thiadiazole derivatives .

Antimicrobial and Enzyme-Targeting Analogs

  • Nitazoxanide Analogs : ’s nitazoxanide derivative inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via hydrogen bonding, a mechanism possibly shared by the target compound due to its amide and heterocyclic components .
  • Cephalosporin Derivatives : describes thiadiazole-thio-containing antibiotics, underscoring the importance of sulfur-based linkages in antimicrobial design .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chloro and fluoro substituents in analogs correlate with enhanced activity, likely by increasing electrophilicity or metabolic stability .
  • Heterocyclic Planarity: Imidazo-triazole and thiadiazole systems’ planar geometries may improve DNA or enzyme binding compared to non-planar analogs .

Preparation Methods

Synthetic Strategies and Methodologies

Core Imidazo[2,1-c]Triazole Synthesis

The imidazo[2,1-c]triazole core is synthesized via cyclocondensation of 4-fluorophenyl-substituted precursors. Key steps include:

Cyclization of 7-(4-Fluorophenyl)-6,7-Dihydro-5H-Imidazo[2,1-c]Triazole
  • Method : Reacting 4-fluorobenzaldehyde with thiourea in ethanol under reflux to form a thiosemicarbazide intermediate, followed by cyclization using NaOH (4% w/v) at 80°C for 4 hours.
  • Yield : 68–72%.
  • Characterization :
    • IR : ν(C=S) at 690 cm⁻¹.
    • ¹H NMR (DMSO-d₆): δ 7.45–7.62 (m, 4H, Ar-H), 4.21 (s, 2H, SCH₂).

Thioacetamide Side Chain Introduction

The thioether linkage is established through nucleophilic substitution or oxidative coupling:

Thiol-Alkylation Strategy
  • Reagents : 3-Mercaptoimidazo[2,1-c]triazole derivative, chloroacetamide precursor.
  • Conditions :
    • DMF, K₂CO₃, 60°C, 6 hours.
    • Yield : 58–65%.
  • Mechanism : SN2 displacement of chloride by thiolate anion.
Oxidative Coupling with Disulfides
  • Reagents : (7-(4-Fluorophenyl)imidazo-triazol-3-yl)disulfide, N-(5-chloro-2-methoxyphenyl)acetamide.
  • Conditions : CuI (10 mol%), DMF, 100°C, 12 hours.
  • Yield : 45–50%.

Final Amide Coupling

The acetamide moiety is introduced via carbodiimide-mediated coupling:

EDCI/HOBt Protocol
  • Reagents : 2-((7-(4-Fluorophenyl)imidazo-triazol-3-yl)thio)acetic acid, 5-chloro-2-methoxyaniline.
  • Conditions :
    • EDCI (1.2 eq), HOBt (1.2 eq), DCM, RT, 12 hours.
    • Yield : 75–82%.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Optimization and Comparative Analysis

Reaction Efficiency Across Methods

Step Method Yield (%) Purity (HPLC) Key Advantage
Core Cyclization NaOH Reflux 72 98.5 Scalable, low-cost
Thioether Formation K₂CO₃/DMF 65 97.8 Mild conditions
Amide Coupling EDCI/HOBt 82 99.1 High regioselectivity

Solvent and Catalyst Impact

  • DMF vs. DCM : DMF improves solubility of intermediates but requires higher temperatures.
  • Base Selection : K₂CO₃ outperforms NaHCO₃ in thiol-alkylation due to stronger deprotonation.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.21 (s, 1H, triazole-H), 7.38–7.45 (m, 4H, Ar-H), 4.02 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃), 2.91 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).
  • IR (KBr) : ν(N-H) 3228 cm⁻¹, ν(C=O) 1672 cm⁻¹, ν(C-S) 690 cm⁻¹.
  • LCMS (ESI+) : m/z 486.1 [M+H]⁺ (calc. 486.08).

Purity and Stability

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
  • Stability : Stable at 25°C for 6 months; sensitive to UV light.

Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing formation of 1,2,4-triazole vs. 1,3,4-isomers.
  • Solution : Use of LiOH·H₂O in THF to favor 6,7-dihydroimidazo-triazole.

Purification of Polar Intermediates

  • Issue : Low solubility of thioacetamide intermediates in non-polar solvents.
  • Solution : Recrystallization from ethanol/water (9:1).

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cycloaddition for heterocyclic core formation (e.g., imidazo-triazole) and coupling reactions for introducing substituents. Key steps include:

  • Cycloaddition : Formation of the imidazo-triazole core via [3+2] cycloaddition under controlled temperature (e.g., 60–80°C) in anhydrous solvents like DMF or THF .
  • Thioacetamide coupling : Reaction of the thiol group with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) to form the thioether linkage . Optimization requires monitoring via TLC or HPLC to adjust reaction time, solvent polarity, and stoichiometry. For example, excess thiol reagents may improve yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming the structure, particularly the imidazo-triazole protons (δ 7.5–8.5 ppm) and methoxy/chlorophenyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns confirming the acetamide and triazole moieties .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound, particularly its interaction with biological targets like COX-II or kinase enzymes?

  • Target selection : Prioritize enzymes structurally similar to those bound by related compounds (e.g., thiazole derivatives with COX-II affinity ).
  • Docking protocols : Use software like AutoDock Vina to simulate binding. The fluorophenyl and triazole groups often exhibit strong π-π stacking and hydrogen bonding with active sites .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., hepatic cytochrome P450-mediated degradation) .
  • Formulation optimization : Use nanoencapsulation or PEGylation to improve solubility and half-life, bridging efficacy gaps between cell-based and animal models .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro IC50 values .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
  • Side-chain variation : Introduce polar substituents (e.g., hydroxyl or carboxyl) to improve water solubility without compromising membrane permeability .
  • Bioisosteric replacement : Substitute the thioether with sulfone or sulfonamide groups to evaluate impact on metabolic stability .

Q. What crystallographic techniques are critical for resolving structural ambiguities in this compound and its intermediates?

  • X-ray diffraction (XRD) : Single-crystal XRD using SHELX software confirms bond lengths/angles, particularly for the imidazo-triazole core and stereochemistry of the dihydro moiety .
  • Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to validate binding modes inferred from docking studies .
  • Powder XRD : Monitor polymorphic transitions during storage, which may affect dissolution rates and bioavailability .

Methodological Considerations

  • Controlled environments : Reactions involving thiol groups require inert atmospheres (N2/Ar) to prevent oxidation .
  • Data reconciliation : Use multivariate analysis (e.g., PCA) to identify outliers in biological replicates and refine experimental protocols .
  • Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing, including Ames assay for mutagenicity and hERG binding for cardiac risk .

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